Diethyl 2-[2-(2-aminopurin-9-yl)ethyl]propanedioate
Description
Diethyl 2-[2-(2-aminopurin-9-yl)ethyl]propanedioate is a malonic acid diethyl ester derivative substituted with a 2-(adenin-9-yl)ethyl group at the central carbon. The compound’s molecular formula is C₁₄H₁₅N₅O₅ (calculated molecular weight: 333.3 g/mol), with a polar surface area (PSA) estimated to exceed 100 Ų due to multiple ester and amine groups. Its diethyl ester backbone may enhance lipophilicity compared to free malonic acid, balancing solubility and membrane permeability .
Properties
IUPAC Name |
diethyl 2-[2-(2-aminopurin-9-yl)ethyl]propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O4/c1-3-22-12(20)9(13(21)23-4-2)5-6-19-8-17-10-7-16-14(15)18-11(10)19/h7-9H,3-6H2,1-2H3,(H2,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWMSZQPOGIVMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCN1C=NC2=CN=C(N=C21)N)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80433236 | |
| Record name | Propanedioic acid, [2-(2-amino-9H-purin-9-yl)ethyl]-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80433236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122497-22-7 | |
| Record name | Propanedioic acid, [2-(2-amino-9H-purin-9-yl)ethyl]-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80433236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-[2-(2-aminopurin-9-yl)ethyl]propanedioate typically involves the reaction of 2-amino-6-chloropurine with diethyl malonate under specific conditions . The reaction is carried out in the presence of a base, such as sodium ethoxide, and a solvent, such as ethanol. The mixture is heated under reflux to facilitate the reaction, leading to the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[2-(2-aminopurin-9-yl)ethyl]propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Based on the search results, here's what can be gathered regarding the applications of compounds related to "Diethyl 2-[2-(2-aminopurin-9-yl)ethyl]propanedioate":
Purine Derivatives and Antiviral Activity:
- Several search results discuss the preparation and antiviral activity of purine derivatives, including Famciclovir, which is a 9-substituted purine derivative with activity against herpes simplex, varicella-zoster, and hepatitis .
- The preparation of Famciclovir involves multiple steps, starting from 2-amino-6-chloro-purine .
- Intermediates like diethyl 2-[2-(2-amino-6-chloropurin-9-yl)ethyl]-2-carboxymalonate are used in the synthesis of Famciclovir .
Acyclic Purine Analogues and Biological Activity:
- Acyclic analogues of deoxyadenosine bisphosphates have been synthesized and tested for biological activity, specifically their ability to act as agonists or antagonists in stimulating phospholipase C .
- An acyclic N6-methyladenine derivative, containing an isopentyl bisphosphate moiety, was found to be a P2Y1 receptor antagonist .
Other Purine Derivatives:
- The synthesis of novel diethyl 2-(2-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl)hydrazono)malonate has been reported .
- N9-substituted guanines are known for their use in antiviral drugs like acyclovir and ganciclovir, used to treat herpes virus infections .
** processes for preparing purine derivatives:**
- Alkylation of 2-amino-6-chloropurine with methyl iodide, followed by hydrolysis, can be used to synthesize N9-methyl guanine .
- A process involving 2-amino-6-chloropurine reacted with triethyl 3-bromopropane-1,1,1-tricarboxylate in the presence of base to form diethyl 2-[2-(2-amino-6-chloropurin-9-yl)ethyl]-2-carboxymalonate is used .
Mechanism of Action
The mechanism of action of Diethyl 2-[2-(2-aminopurin-9-yl)ethyl]propanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-Propenoic Acid, 2-Methyl-, 2-(6-Amino-9H-purin-9-yl)ethyl Ester
- Structure : Methacrylate ester linked to adenine via an ethyl group.
- Molecular Formula : C₁₁H₁₃N₅O₂; MW = 247.25 g/mol .
- Key Differences: Ester Group: Methacrylate (propenoate) vs. diethyl propanedioate. Physicochemical Properties: Lower molecular weight (247 vs. 333 g/mol) and higher hydrophobicity (XlogP = 0.7) compared to the target compound. Reactivity: The α,β-unsaturated ester in methacrylate may act as a Michael acceptor, unlike the saturated malonate backbone in the target compound .
2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diyl Diacetate
- Structure : Propane-1,3-diyl diacetate linked to a 6-chloroadenine moiety.
- Molecular Formula : C₁₄H₁₈ClN₅O₄; MW = 355.78 g/mol .
- Key Differences: Substituents: 6-Chloroadenine (vs. Ester Groups: Diacetate esters (hydrolytically labile) vs. diethyl esters (more stable under physiological conditions). Safety: Classified with hazard statement H302 (harmful if swallowed), indicating higher acute toxicity than the target compound .
Bis[(2,2-dimethylpropanoyloxy)methyl] {[2-(6-amino-9H-purin-9-yl)ethoxy]-methyl}phosphonate
- Structure : Phosphonate prodrug with pivaloyloxymethyl (POM) protecting groups.
- Key Differences :
- Functional Group : Phosphonate core (vs. malonate) enhances metabolic stability and mimics phosphate groups in nucleotides.
- Prodrug Strategy : POM esters improve oral bioavailability by masking negative charges on the phosphonate .
- Applications : Likely antiviral or anticancer use, as seen in analogs like adefovir dipivoxil .
Diethyl 2-Oxopropanedioate
- Structure : Oxo derivative of malonic acid diethyl ester.
- Molecular Formula : C₇H₁₀O₅; MW = 174.15 g/mol .
- Key Differences: Reactivity: The ketone group (2-oxo) increases electrophilicity, enabling nucleophilic additions (e.g., enolate formation) absent in the target compound. Applications: Primarily used as a synthetic intermediate, unlike the adenine-containing target compound, which may have biological targeting .
Biological Activity
Diethyl 2-[2-(2-aminopurin-9-yl)ethyl]propanedioate, a compound featuring a purine derivative, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound's structure consists of a diethyl malonate backbone with an attached 2-aminopurine moiety. The synthesis typically involves the reaction of diethyl malonate with appropriate amine derivatives, followed by purification processes such as column chromatography.
Research indicates that compounds with purine-like structures often exhibit interactions with nucleic acids and enzymes involved in cellular processes. The biological activity of this compound is hypothesized to involve:
- Inhibition of Enzymatic Activity : Many purine derivatives act as inhibitors of kinases or other enzymes critical for cell proliferation.
- Interference with Nucleic Acid Metabolism : The compound may affect DNA or RNA synthesis, leading to altered cell cycle dynamics.
Anticancer Activity
Several studies have evaluated the anticancer properties of diethyl malonate derivatives. For instance, the compound was assessed for cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.4 ± 0.1 | Induction of apoptosis and cell cycle arrest in G2/M phase |
| A431 (Epidermal Carcinoma) | 3.8 ± 0.2 | Inhibition of cell migration and invasion |
In one notable study, this compound exhibited significant cytotoxicity against the MCF-7 cell line, demonstrating an IC50 value comparable to established chemotherapeutics like doxorubicin . Flow cytometry analyses revealed that treatment with the compound led to increased apoptosis rates in these cells.
Antiviral Activity
Recent investigations have also explored the potential antiviral properties of this compound. It has been tested against HIV reverse transcriptase and integrase:
| Activity | Inhibition (%) at 10 μM | EC50 (μM) |
|---|---|---|
| HIV Reverse Transcriptase | 55.20% | 8.4 |
| Integrase | Significant inhibition observed | Not specified |
These findings suggest that this compound may serve as a lead compound for developing new antiviral agents targeting HIV .
Safety and Toxicity
Preliminary toxicity assessments indicate that at concentrations below 10 μM, the compound exhibits minimal cytotoxic effects on normal human cells, suggesting a favorable safety profile for further development . However, comprehensive toxicity studies are necessary to establish its safety in vivo.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
